molecular formula C16H18ClN5O2S B10969447 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

Cat. No.: B10969447
M. Wt: 379.9 g/mol
InChI Key: FLVLDRGYUJDBOC-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound that features a pyrazole ring and a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a precursor such as 4-chloro-3,5-dimethylpyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.

    Synthesis of Thienopyrimidine: The thienopyrimidine moiety is synthesized from thiophene derivatives through a series of reactions including nitration, reduction, and cyclization with urea or guanidine.

    Coupling Reaction: The final step involves coupling the pyrazole and thienopyrimidine units through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. They can be tested for antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The thienopyrimidine moiety could be involved in binding to nucleic acids or proteins, while the pyrazole ring might interact with hydrophobic pockets in enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide
  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]butanamide

Uniqueness

The uniqueness of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and bioactivities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18ClN5O2S

Molecular Weight

379.9 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C16H18ClN5O2S/c1-8-7-12-15(25-8)18-11(4)22(16(12)24)20-13(23)5-6-21-10(3)14(17)9(2)19-21/h7H,5-6H2,1-4H3,(H,20,23)

InChI Key

FLVLDRGYUJDBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CCN3C(=C(C(=N3)C)Cl)C)C

Origin of Product

United States

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